Pseudoephedrine hydrochloride's primary application in research is aligned with its clinical use: treating nasal congestion. Studies investigate its efficacy in relieving symptoms associated with the common cold, allergic rhinitis, and sinusitis Source: National Institutes of Health, [National Library of Medicine: ]. Researchers assess its effectiveness in reducing nasal blockage, edema (swelling), and mucus production.
Some scientific research explores the potential role of pseudoephedrine hydrochloride in weight management. Studies examine its effects on metabolism, thermogenesis (heat production), and appetite suppression Source: National Institutes of Health, [National Library of Medicine: ]. However, it's important to note that this research is ongoing, and pseudoephedrine hydrochloride is not currently approved as a weight-loss medication.
Pseudoephedrine hydrochloride's stimulant properties have led researchers to explore its potential effects on attention and cognitive function. Studies examine its impact on alertness, focus, and cognitive performance in healthy individuals and those with conditions like ADHD Source: National Institutes of Health, [National Library of Medicine: ]. This research is in its early stages, and more studies are needed to understand the full picture.
Pseudoephedrine hydrochloride is a sympathomimetic amine commonly used as a decongestant. It is a diastereomer of ephedrine, with the chemical formula and a molecular weight of approximately 165.23 g/mol. The compound exists primarily in two enantiomeric forms, with the (1S,2S)-form being the one utilized in medical applications. Pseudoephedrine is naturally found in plants of the Ephedra genus but is predominantly synthesized for commercial use through fermentation processes involving dextrose and benzaldehyde .
Pseudoephedrine acts as a decongestant by mimicking the effects of epinephrine (adrenaline), a natural neurotransmitter. It stimulates alpha-adrenergic receptors in the blood vessels of the nasal passages, causing them to constrict. This constriction reduces blood flow and tissue swelling, relieving congestion and stuffiness.
Additionally, pseudoephedrine can react with acids to form esters, which may influence its pharmacological properties and stability in pharmaceutical formulations .
Pseudoephedrine primarily acts as an agonist at alpha-adrenergic receptors and has a weaker effect on beta-adrenergic receptors. Its mechanism involves vasoconstriction, leading to reduced nasal congestion by narrowing blood vessels in the nasal passages. This action is complemented by its ability to stimulate norepinephrine release from presynaptic neurons, further enhancing its decongestant effects .
The compound also exhibits stimulant properties, which can lead to side effects such as insomnia and anxiety. Its use is contraindicated in patients with certain health conditions, including hypertension and heart disease .
The predominant method for synthesizing pseudoephedrine involves:
This method allows for efficient large-scale production while maintaining the necessary purity for pharmaceutical applications.
Pseudoephedrine hydrochloride is primarily used for:
Interactions involving pseudoephedrine are significant due to its sympathomimetic activity. Notable interactions include:
The pharmacokinetics of pseudoephedrine indicate that it has a half-life of approximately 6 hours and is primarily eliminated unchanged in urine .
Pseudoephedrine shares structural similarities with several other compounds, notably:
Compound | Chemical Formula | Unique Features |
---|---|---|
Ephedrine | C10H15NO | More potent sympathomimetic effects |
Phenylpropanolamine | C9H13NO | Used as an appetite suppressant |
Amphetamine | C9H13N | Stronger central nervous system stimulant |
Cathine | C9H11NO | Milder stimulant effects |
Pseudoephedrine's uniqueness lies in its specific action as a nasal decongestant with minimal central nervous system stimulation compared to amphetamine and ephedrine. Its lower potency allows for safer use in treating nasal congestion without significant stimulant side effects, making it a preferred choice in many over-the-counter medications .
Pseudoephedrine hydrochloride possesses the molecular formula C₁₀H₁₅NO·HCl with a molecular weight of 201.69 g/mol [1] [2] [3]. The compound exists as the (1S,2S)-(+)-enantiomer, characterized by two defined stereocenters that establish its unique three-dimensional configuration [1] [4]. The systematic IUPAC nomenclature designates this compound as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride [1] [3] [5].
The stereochemical arrangement distinguishes pseudoephedrine hydrochloride as a diastereomer of ephedrine, differing specifically in the spatial orientation around the chiral centers [1] [3]. This stereochemical distinction has profound implications for the compound's physical properties and intermolecular interactions in the solid state. The molecular structure contains a phenylpropanolamine backbone with a secondary methylamino group and a hydroxyl functionality positioned on adjacent carbon atoms [1] [3].
The compound is registered under CAS number 345-78-8 and European Community number 206-462-1 [2] [3] [6]. The InChI key BALXUFOVQVENIU-KXNXZCPBSA-N provides a unique digital identifier for this specific stereochemical configuration [3] [5].
Pseudoephedrine hydrochloride crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [7] [8]. The unit cell parameters demonstrate a = 7.337 Å, with additional crystallographic dimensions documented in structural studies [7] [8]. The compound exhibits characteristic intermolecular hydrogen bonding patterns that differ significantly from its diastereomeric counterpart, ephedrine hydrochloride [9] [10].
Solid-state nuclear magnetic resonance crystallography has revealed that pseudoephedrine hydrochloride adopts distinct space groups compared to ephedrine, reflecting the influence of stereochemistry on crystal packing arrangements [11] [10] [12]. The crystalline structure exhibits hydrogen bonding interactions, with O-H···Cl bond distances of approximately 2.16 Å, which correlate with specific vibrational frequencies observed in infrared spectroscopy [9].
The compound demonstrates polymorphic behavior under certain conditions, though detailed studies of multiple crystalline forms remain limited in the accessible literature. Advanced characterization techniques, including quadrupolar nuclear magnetic resonance crystallography guided crystal structure prediction (QNMRX-CSP), have been employed to elucidate structural details even in commercial dosage forms [11] [10] [12].
Pseudoephedrine hydrochloride exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [13] [14] [15]. This hygroscopicity presents significant challenges in pharmaceutical formulation and storage, requiring controlled humidity conditions to maintain product integrity [13] [14].
The compound demonstrates thermal stability under ordinary storage conditions, with decomposition temperatures exceeding 200°C [16] [17]. However, the melting point ranges from 182.5 to 188°C, indicating thermal transitions occur well below decomposition [2] [18] [19] [20]. Loss on drying studies reveal moisture content should not exceed 0.5% when dried at 105°C for three hours [21].
Stability profiles indicate the compound remains stable across a pH range of 4.5 to 6.0, which corresponds to its natural pH in aqueous solution [22] [17] [21]. The compound exhibits relatively good stability under acidic conditions but demonstrates sensitivity to strongly basic environments [23] [24]. This pH-dependent stability influences both storage requirements and potential degradation pathways.
Pseudoephedrine hydrochloride demonstrates exceptional water solubility, classified as very soluble with solubility values approaching 2000 g/L [2] [22] [25]. This high aqueous solubility reflects the ionic nature of the hydrochloride salt and facilitates pharmaceutical formulation in various dosage forms.
The compound exhibits free solubility in ethanol (96%), with methanol solubility documented at 278 mg/mL [2] [18] [22]. In contrast, the compound shows limited solubility in less polar solvents, being sparingly soluble in chloroform, methylene chloride, and ether [2] [22] [26]. This solubility profile demonstrates the compound's preference for polar protic solvents.
The partition coefficient (log P) of -1.74 at 23°C and pH 7 indicates the compound's hydrophilic character [2] [18] [16]. This negative log P value reflects the compound's tendency to remain in aqueous phases rather than partitioning into lipophilic environments. The pKa value of 9.22 at 25°C identifies the compound as a weak base, with the methylamino group serving as the primary ionizable functionality [2] [18] [23].
Raman spectroscopy at 785 nm excitation provides distinctive fingerprint characteristics for pseudoephedrine hydrochloride, with characteristic bands at approximately 215, 265, 350, 450, and 555 cm⁻¹ [27] [28] [29]. These frequencies differ markedly from the corresponding bands in ephedrine (245 and 410 cm⁻¹), enabling reliable differentiation between these diastereomers [27] [28] [29].
Infrared spectroscopy reveals characteristic absorption patterns that reflect the compound's molecular structure and hydrogen bonding environment. The freebase form exhibits N-H stretching at 3317 cm⁻¹, C-H stretching in the 2950-2850 cm⁻¹ region, and aromatic C-H stretching between 3100-3000 cm⁻¹ [30]. The fingerprint region contains bands at 1375 cm⁻¹ (C-H bending), 1022 cm⁻¹ (C-C stretching), and 702-760 cm⁻¹ (benzene ring torsional vibrations) [30].
In the hydrochloride salt form, the O-H stretching frequency shifts to 3273 cm⁻¹, reflecting hydrogen bonding interactions with the chloride anion [9]. Excess hydrochloric acid presence can be detected through characteristic doublet bands at 2435 and 2477 cm⁻¹ [30]. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has proven particularly valuable for analyzing solid samples without extensive sample preparation [9].
Density functional theory calculations at the B3LYP/6-311+G(d,p) level provide theoretical validation of experimental vibrational frequencies [31]. Computed IR frequencies for the neutral state show N-H stretching at 3506 cm⁻¹ in the gas phase, shifting to 3451 cm⁻¹ for the anionic form [31]. Total energy distribution (TED) analysis has been performed to assign vibrational modes with confidence [31].
Proton nuclear magnetic resonance spectroscopy in deuterium oxide provides quantitative analytical capabilities for pseudoephedrine hydrochloride [32] [33] [34]. The C-CH₃ protons serve as the primary analytical signal for quantitative determinations, though N-CH₃ and -CH-O- protons also provide valuable structural information [32] [33] [34]. The use of acetamide as an internal standard enables accurate quantification with recovery rates exceeding 99.4% [32].
Stereochemical differentiation between ephedrine and pseudoephedrine becomes possible through analysis of the -CH-O- proton signals, particularly after addition of trace amounts of deuterium chloride [32] [34]. This approach enables detection of diastereomeric cross-contamination at levels as low as 1.92% [32].
Carbon-13 nuclear magnetic resonance spectroscopy provides complete structural characterization of the carbon framework [33]. Advanced two-dimensional nuclear magnetic resonance techniques have been employed to confirm the locations of ephedrine alkaloids and provide unambiguous structural assignments [33].
Solid-state ³⁵Cl nuclear magnetic resonance spectroscopy represents an emerging technique for structural characterization and polymorphism studies [11] [10] [12]. Electric field gradient tensor analysis provides detailed information about the chloride environment and enables crystal structure prediction even in complex dosage forms [11] [10] [12]. This technique has shown particular promise for analyzing pseudoephedrine hydrochloride in commercial preparations such as Sudafed® [11] [10] [12].
Benchtop nuclear magnetic resonance systems operating at 60 MHz have demonstrated capability for distinguishing between ephedrine, pseudoephedrine, and related compounds in both free base and hydrochloride salt forms [35] [36]. These portable systems offer potential advantages for forensic and quality control applications [35] [36].
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